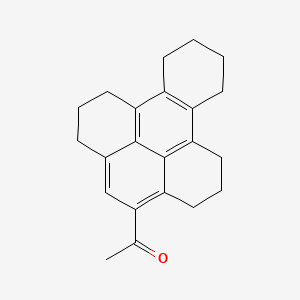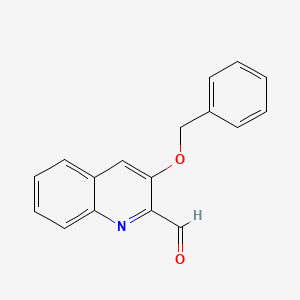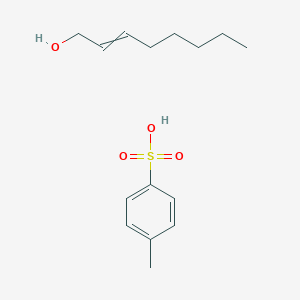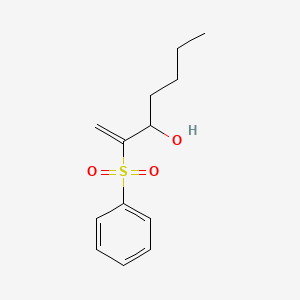
Ethanone, 1-(1,2,3,6,7,8,9,10,11,12-decahydrobenzo(e)pyren-4-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(1,2,3,6,7,8,9,10,11,12-decahydrobenzo(e)pyren-4-yl)- is a complex organic compound with a unique structure that includes a decahydrobenzo(e)pyrene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(1,2,3,6,7,8,9,10,11,12-decahydrobenzo(e)pyren-4-yl)- typically involves multiple steps, starting from simpler organic molecules. The process may include cyclization reactions, hydrogenation, and functional group transformations. Specific reaction conditions such as temperature, pressure, and catalysts are crucial for achieving the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-(1,2,3,6,7,8,9,10,11,12-decahydrobenzo(e)pyren-4-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may occur, where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Ethanone, 1-(1,2,3,6,7,8,9,10,11,12-decahydrobenzo(e)pyren-4-yl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(1,2,3,6,7,8,9,10,11,12-decahydrobenzo(e)pyren-4-yl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can lead to various biological effects, including modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanone, 1-(2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)-
- Ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl)-
- Acetophenone, 2’,4’,6’-trimethyl-
Uniqueness
Ethanone, 1-(1,2,3,6,7,8,9,10,11,12-decahydrobenzo(e)pyren-4-yl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its decahydrobenzo(e)pyrene moiety sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Propiedades
Número CAS |
113779-17-2 |
|---|---|
Fórmula molecular |
C22H24O |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
1-(1,2,3,6,7,8,9,10,11,12-decahydrobenzo[e]pyren-5-yl)ethanone |
InChI |
InChI=1S/C22H24O/c1-13(23)20-12-14-6-4-9-17-15-7-2-3-8-16(15)18-10-5-11-19(20)22(18)21(14)17/h12H,2-11H2,1H3 |
Clave InChI |
IQVBHHJMQFVWKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C2CCCC3=C2C4=C(CCCC4=C1)C5=C3CCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Azaspiro[3.3]heptan-4-ium](/img/structure/B14314783.png)

![2,3-Dimethylpyrido[1,2-a]indole-1,4-dione](/img/structure/B14314796.png)

![4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14314800.png)
![2-Methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14314803.png)

![2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile](/img/structure/B14314816.png)

![3,3-Dimethylbicyclo[3.2.1]oct-6-en-2-one](/img/structure/B14314820.png)

![Cyclohexanecarboxylic acid, [1,1'-biphenyl]-4-yl ester](/img/structure/B14314831.png)

![4-Carbamoyl-1-[2-(decyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14314846.png)
